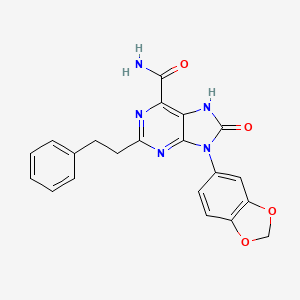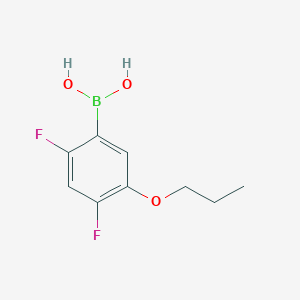
2,4-Difluoro-5-propoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-propoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a propoxy group at the 5 position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-propoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-propoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base, typically under mild conditions .
Common Reagents and Conditions:
Reagents: Bis(pinacolato)diboron, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium acetate, sodium carbonate).
Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon), and solvents such as toluene or ethanol.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,4-Difluoro-5-propoxyphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2,4-Difluoro-5-propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation of the boronic acid with a palladium complex. This process facilitates the formation of a new carbon-carbon bond between the aryl group of the boronic acid and the halide . The reaction proceeds through the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine and propoxy substituents, making it less reactive in certain cross-coupling reactions.
3,5-Difluorophenylboronic Acid: Similar in structure but lacks the propoxy group, which can influence its reactivity and applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a propoxy group, affecting its electronic properties and reactivity.
Uniqueness: 2,4-Difluoro-5-propoxyphenylboronic acid is unique due to its specific substitution pattern, which enhances its reactivity in cross-coupling reactions and broadens its range of applications in organic synthesis .
Properties
IUPAC Name |
(2,4-difluoro-5-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-2-3-15-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCMXVYPDDTXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
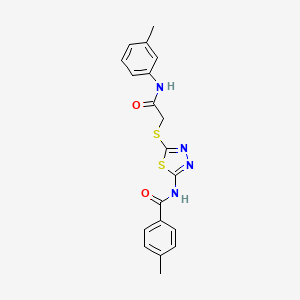
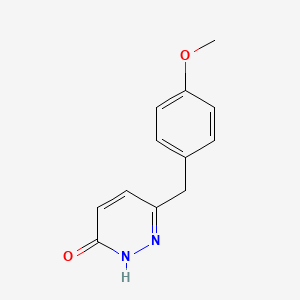
![2-bromo-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2738683.png)
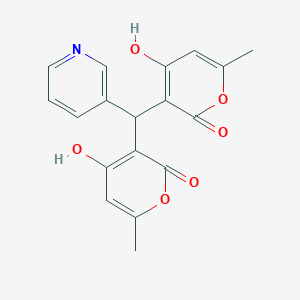
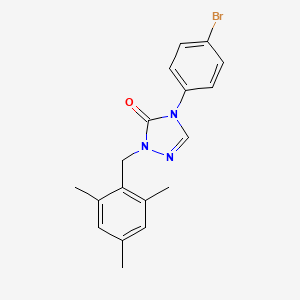
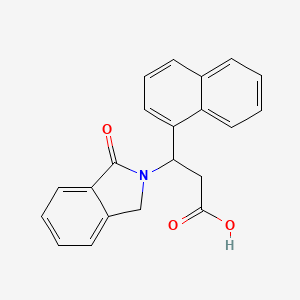
![1-[2-(Dimethylamino)ethoxy]-4-fluorosulfonyloxybenzene](/img/structure/B2738691.png)
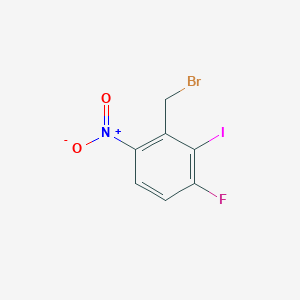
![(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2738697.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate](/img/structure/B2738698.png)
![4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2738700.png)
![1,4-dimethyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate](/img/structure/B2738701.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2738702.png)
